Diethylene glycol diglycidyl ether
Overview
Description
Diethylene glycol diglycidyl ether is an organic compound belonging to the glycidyl ether family. It is characterized by the presence of two oxirane (epoxy) groups, making it a versatile chemical used primarily as a reactive diluent for epoxy resins. The compound’s chemical formula is C10H18O5, and it is known for its ability to reduce the viscosity of epoxy resins, enhancing their application properties .
Mechanism of Action
Target of Action
Diethylene glycol diglycidyl ether (DEGDGE) is an organic chemical in the glycidyl ether family . The primary targets of DEGDGE are epoxy resins, where it acts as a reactive diluent and flexibilizer . The oxirane functionality of DEGDGE makes it useful for this purpose .
Mode of Action
DEGDGE interacts with epoxy resins by reducing their viscosity . This is achieved through the molecule’s two oxirane functionalities .
Biochemical Pathways
It is known that degdge is used to modify and reduce the viscosity of epoxy resins . This suggests that it may interact with the chemical pathways involved in the formation and curing of these resins.
Pharmacokinetics
It is known that degdge is a reactive diluent for epoxy resins , suggesting that it may be rapidly absorbed and distributed within these materials.
Result of Action
The primary result of DEGDGE’s action is the reduction of viscosity in epoxy resins . This modification can affect the mechanical properties and microstructure of the resins . DEGDGE-modified epoxy resins can be further formulated into coatings, adhesives, sealants, and elastomers .
Action Environment
The action of DEGDGE can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, the reaction of DEGDGE with epoxy resins is exothermic , suggesting that it may be influenced by temperature. Additionally, the presence of a Lewis acid catalyst is required for the manufacture of DEGDGE , indicating that the presence of certain chemicals can influence its action.
Biochemical Analysis
Biochemical Properties
Diethylene glycol diglycidyl ether plays a significant role in biochemical reactions due to its reactive oxirane groups. These groups can interact with various biomolecules, including enzymes and proteins. The compound is known to form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or modification. For instance, this compound can react with the amino groups of lysine residues in proteins, altering their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in protein activity, which in turn affects downstream signaling pathways. Additionally, this compound can induce oxidative stress in cells, leading to alterations in gene expression and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The oxirane groups of the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. For example, this compound can inhibit enzymes involved in DNA repair, leading to increased DNA damage and altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to significant toxicity, including damage to the liver, kidneys, and other organs. The compound’s toxic effects are dose-dependent, with higher doses leading to more severe adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular biomolecules. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues can also be influenced by its binding to plasma proteins and other extracellular components .
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with cellular compartments and organelles. The compound can be directed to specific subcellular locations through targeting signals or post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The compound’s subcellular localization can influence its activity and function, affecting overall cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylene glycol diglycidyl ether is synthesized through a multi-step process involving the reaction of diethylene glycol with epichlorohydrin in the presence of a Lewis acid catalyst. The reaction proceeds as follows:
Formation of Halohydrin: Diethylene glycol reacts with epichlorohydrin to form a halohydrin intermediate.
Dehydrochlorination: The halohydrin is then treated with sodium hydroxide to undergo dehydrochlorination, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled addition of epichlorohydrin to diethylene glycol in a reactor. The exothermic reaction is carefully managed to maintain optimal temperatures and prevent runaway reactions. The final product is purified, and quality control tests, such as measuring the epoxy equivalent weight, are conducted to ensure the desired properties .
Chemical Reactions Analysis
Types of Reactions: Diethylene glycol diglycidyl ether undergoes various chemical reactions, primarily due to its reactive oxirane groups. These reactions include:
Epoxide Ring-Opening Reactions: The oxirane rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of hydroxyl-functionalized products.
Cross-Linking Reactions: The compound can participate in cross-linking reactions with other epoxy compounds, enhancing the mechanical properties of the resulting polymers.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used to open the oxirane rings.
Catalysts: Lewis acids and bases can catalyze the ring-opening reactions.
Conditions: Reactions are typically carried out at moderate temperatures to ensure controlled reactivity.
Major Products Formed:
Hydroxyl-Functionalized Products: Resulting from the ring-opening reactions.
Cross-Linked Polymers: Formed through reactions with other epoxy compounds.
Scientific Research Applications
Diethylene glycol diglycidyl ether finds extensive applications in various scientific research fields:
Chemistry: Used as a reactive diluent in epoxy resin formulations, improving their processing and application properties.
Medicine: Utilized in the development of medical adhesives and coatings with antimicrobial properties.
Comparison with Similar Compounds
Ethylene Glycol Diglycidyl Ether: Similar in structure but with a shorter glycol chain.
Polyethylene Glycol Diglycidyl Ether: Contains a longer glycol chain, providing different mechanical properties.
Bisphenol A Diglycidyl Ether: A widely used epoxy resin with distinct mechanical and thermal properties.
Uniqueness: Diethylene glycol diglycidyl ether is unique due to its balance of reactivity and flexibility. The presence of two oxirane groups allows for efficient cross-linking, while the diethylene glycol backbone provides flexibility, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1(3-12-5-9-7-14-9)11-2-4-13-6-10-8-15-10/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFYJVFBMNOLBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOCCOCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35004-91-2 | |
Record name | Oxirane, 2,2′-[oxybis(2,1-ethanediyloxymethylene)]bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35004-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID70960086 | |
Record name | 2,2'-{Oxybis[(ethane-2,1-diyl)oxymethylene]}bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960086 | |
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Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
LIQUID. | |
Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
Relative vapor density (air = 1): 7.5 | |
Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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CAS No. |
4206-61-5, 39443-66-8 | |
Record name | Diethylene glycol diglycidyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4206-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diethylene glycol diglycidyl ether | |
Source | ChemIDplus | |
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Record name | Diethylene glycol diglycidyl ether | |
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Record name | Oxirane, 2-(chloromethyl)-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) | |
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Record name | 2,2'-{Oxybis[(ethane-2,1-diyl)oxymethylene]}bis(oxirane) | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[oxybis(ethyleneoxymethylene)]bisoxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.930 | |
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Record name | Oxirane, 2-(chloromethyl)-, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.935 | |
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Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
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Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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